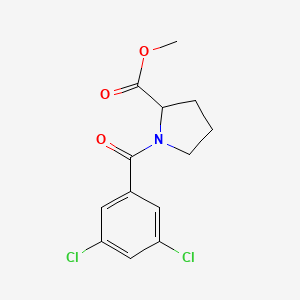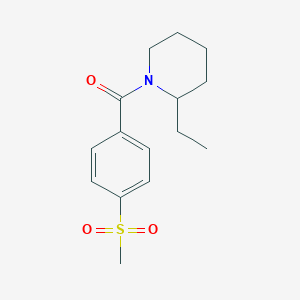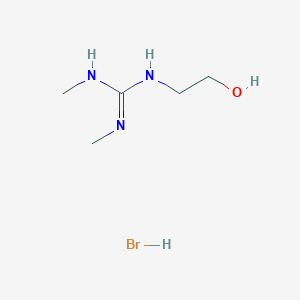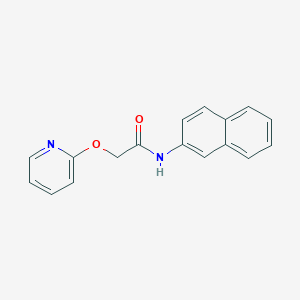![molecular formula C18H24N4O4 B7545394 1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide, commonly known as BMOX, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound belongs to the family of oxazole derivatives, which are known for their diverse biological activities. BMOX has been found to exhibit promising properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of BMOX is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation leads to changes in the electronic structure of BMOX, resulting in fluorescence emission. BMOX has also been found to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Biochemical and Physiological Effects:
BMOX has been found to have minimal toxicity in vitro, making it a safe and effective tool for scientific research. It has been shown to have low cytotoxicity in cancer cells, making it a potential candidate for cancer therapy. BMOX has also been found to have low hemolytic activity, indicating its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
BMOX has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. BMOX has also been found to have high selectivity for metal ions, making it a valuable tool for detecting metal ions in biological samples. However, BMOX has some limitations in lab experiments. It has low photostability, which can affect its fluorescence signal over time. BMOX also has limited solubility in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of BMOX in scientific research. One potential application is in the development of new antibiotics. BMOX has been found to have antimicrobial properties, and further research could lead to the development of new antibiotics that are effective against drug-resistant bacteria. Another potential application is in the development of new cancer therapies. BMOX has been found to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments. Finally, BMOX could be used in the development of new fluorescent probes for detecting metal ions in biological samples. Further research could lead to the development of more sensitive and selective probes for detecting metal ions.
Synthesemethoden
The synthesis of BMOX involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with cyclohexanone in the presence of a coupling agent. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium acetate to yield the final product. The synthesis of BMOX has been optimized to achieve high yields and purity, making it a cost-effective and efficient process.
Wissenschaftliche Forschungsanwendungen
BMOX has been found to have a wide range of applications in scientific research. It has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. BMOX has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, BMOX has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-11-6-15(21-25-11)9-19-17(23)13-4-3-5-14(8-13)18(24)20-10-16-7-12(2)26-22-16/h6-7,13-14H,3-5,8-10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAJBGQAQNXZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2CCCC(C2)C(=O)NCC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)

